2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-butan-2-yl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-5-13(4)23-18(29)14-6-7-15-16(10-14)27-20(24-26(21(27)31)11-17(22)28)25(19(15)30)9-8-12(2)3/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H2,22,28)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWXWXXLSTWVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex molecule with potential biological activities that warrant thorough investigation. This article explores its biological activity through a detailed review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₄O₃
- Molecular Weight: 302.33 g/mol
- IUPAC Name: this compound
The compound features a triazole ring fused with a quinazoline moiety, which is known to exhibit various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that derivatives of quinazoline and triazole possess broad-spectrum antibacterial properties. These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, making them effective against resistant strains of bacteria .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cell signaling pathways associated with cancer progression. In vitro assays revealed that the compound could effectively reduce kinase activity at micromolar concentrations .
Neuroprotective Effects
Emerging research suggests neuroprotective effects linked to compounds with similar structures. These compounds may modulate neuroinflammation and oxidative stress pathways, providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives reported that specific modifications to the structure enhanced their anticancer efficacy against breast cancer cells. The study utilized a combination of cell viability assays and flow cytometry to assess apoptosis induction. The results indicated that the compound led to a significant decrease in cell viability (IC50 = 15 μM) compared to control groups .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that the compounds exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial activity .
Research Findings Summary Table
Scientific Research Applications
The compound 2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , with CAS number 1223975-33-4, presents a unique molecular structure that offers various potential applications in scientific research. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Physicochemical Properties
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. The presence of the triazoloquinazoline moiety is associated with various pharmacological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of quinazoline can target specific pathways involved in tumor growth .
- Antimicrobial Properties : The incorporation of amino and carboxamide groups may enhance the compound's ability to interact with microbial targets, making it a candidate for further exploration as an antimicrobial agent.
Pharmacology
In pharmacological studies, compounds similar to this one have been evaluated for their effects on:
- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. This could be relevant for treating conditions such as diabetes or obesity.
- Receptor Modulation : The structural features may allow for modulation of receptors involved in neurotransmission or hormonal regulation, suggesting potential use in neuropharmacology .
Biochemistry
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research:
- Protein Interaction Studies : The compound can be utilized to study protein-ligand interactions, providing insights into molecular mechanisms and aiding in the design of more effective drugs.
- Cell Signaling Pathways : Investigating its effects on various signaling pathways can reveal its potential roles in cellular processes such as apoptosis and proliferation.
Case Study 1: Antitumor Activity
A study investigated the efficacy of similar quinazoline derivatives against prostate cancer cells. Results indicated that these compounds could induce apoptosis through modulation of apoptotic pathways, highlighting their potential as therapeutic agents.
Case Study 2: Antimicrobial Effectiveness
Research focused on compounds with analogous structures demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 3: Enzyme Inhibition
A recent study evaluated the inhibitory effects of related compounds on specific kinases involved in cancer signaling pathways. The findings suggested that these compounds could serve as leads for developing targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
